Technical Advisory: High-Dose Medroxyprogesterone Acetate and Meningioma Risk
Technical Advisory: High-Dose Medroxyprogesterone Acetate and Meningioma Risk
Mechanistic & Epidemiological Analysis[1][2][3]
Part 1: Executive Summary
In March 2024, a pivotal national case-control study by Roland et al. (EPI-PHARE) published in The BMJ fundamentally altered the safety profile of high-dose progestogens. The study identified a 5.55-fold increased risk of intracranial meningioma associated with the prolonged use of injectable medroxyprogesterone acetate (MPA).[1][2][3]
This finding triggered an immediate regulatory review by the European Medicines Agency (EMA) Pharmacovigilance Risk Assessment Committee (PRAC), culminating in September 2024 with new contraindications. For drug development professionals, this establishes a critical safety signal: progestogenic potency and cumulative exposure duration are direct variables in meningeal tumorigenesis.
This guide dissects the causal mechanism, the epidemiological data, and the necessary preclinical screening protocols to de-risk future progestogen assets.
Part 2: Mechanistic Architecture
The Progesterone Receptor (PR) Axis in Meningioma[4][5]
Meningiomas are hormone-sensitive neoplasms. Approximately 60-80% of meningiomas express Progesterone Receptors (PR) , specifically the PR-A and PR-B isoforms, while often lacking Estrogen Receptors (ER).
Causality Statement: The association is not idiosyncratic but pharmacodynamic. High-dose MPA acts as a potent agonist at the PR. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. It binds to Progesterone Response Elements (PREs) in the promoter regions of target genes, driving the transcription of growth factors (e.g., VEGF, EGF) and anti-apoptotic proteins (e.g., Bcl-2), leading to clonal expansion of meningeal cells.
Diagram 1: Molecular Pathogenesis of MPA-Induced Meningioma
Caption: Pharmacodynamic cascade showing MPA-driven activation of nuclear Progesterone Receptors (PR), leading to transcriptional upregulation of mitogenic factors in meningeal tissue.
Part 3: The 2024 Pivotal Data (Roland et al.)[8][9]
The study utilized the French National Health Data System (SNDS), matching 18,061 meningioma cases with 90,305 controls.[6] The rigor of this study lies in its "positive control" validation: it confirmed known risks (cyproterone acetate) to validate the detection method before analyzing MPA.
Key Quantitative Findings (Table 1)
| Progestogen | Formulation | Exposure Definition | Odds Ratio (95% CI) | Risk Level |
| Medroxyprogesterone Acetate | Injectable (150mg) | > 1 year | 5.55 (2.27 to 13.56) | High |
| Medrogestone | Oral (5mg) | > 1 year | 3.49 (2.38 to 5.10) | High |
| Promegestone | Oral (0.125/0.5mg) | > 1 year | 2.39 (1.85 to 3.[3]09) | Moderate |
| Levonorgestrel | IUD (52mg) | > 1 year | 0.94 (0.86 to 1.04) | No Excess |
| Progesterone | Oral/Vaginal | > 1 year | 0.99 (0.92 to 1.07) | No Excess |
Diagram 2: Epidemiological Study Workflow (SNDS Database)
Caption: Workflow of the Roland et al. 2024 study, utilizing a matched case-control design within the French National Health Data System to isolate progestogen exposure risks.
Part 4: Regulatory & Clinical Protocols[11]
Following the September 2024 EMA PRAC review, the following protocols are now standard for high-dose MPA (e.g., Depo-Provera).
1. Clinical Management Algorithm
-
Contraindication: Do not prescribe high-dose MPA to patients with a history of meningioma.[1][7][8][9][10]
-
Monitoring: Patients on high-dose MPA must be monitored for symptoms (vision changes, hearing loss, anosmia).
-
Discontinuation: If meningioma is diagnosed, treatment must be stopped immediately.
-
Oncological Exception: For oncological indications (e.g., endometrial cancer), the benefit-risk balance may still favor MPA, but strict vigilance is required.
2. Preclinical De-Risking Protocol (For Drug Developers)
To avoid late-stage attrition, new progestogenic compounds must undergo specific receptor profiling.
Protocol: PR Transactivation & Proliferation Assay
-
Objective: Quantify the mitogenic potential of a new NCE (New Chemical Entity) on meningeal cells relative to MPA.
-
Step 1 (Binding Affinity): Perform competitive radioligand binding assays using human recombinant PR-A and PR-B.
-
Step 2 (Functional Potency):
-
Cell Line: Use T47D (PR+) or primary meningioma cell cultures.
-
Reporter: Luciferase reporter gene linked to a PRE (Progesterone Response Element).
-
Readout: Measure luminescence (transcriptional activity) at varying concentrations (EC50).
-
-
Step 3 (Proliferation):
-
Incubate meningioma cells with NCE for 72 hours.
-
Assay: BrdU incorporation or CellTiter-Glo.
-
Threshold: If NCE induces proliferation >50% of MPA control, flag for potential meningioma risk.
-
References
-
Roland N, et al. (2024).[3][11][12][13] Use of progestogens and the risk of intracranial meningioma: national case-control study. The BMJ.[1][2][3][12][14] Available at: [Link][1][3][11]
-
European Medicines Agency (EMA). (2024).[9][10] Meeting highlights from the Pharmacovigilance Risk Assessment Committee (PRAC) 2-5 September 2024. Available at: [Link][9]
-
Pfizer/AIFA. (2024). Direct Healthcare Professional Communication: Medroxyprogesterone acetate and risk of meningioma. Available at: [Link]
-
Watts, K. (2024). Prolonged Use of Progestogens May Raise Risk for Intracranial Meningioma.[1][7][8][2][6][10][14][15] HealthDay/CheckRare. Available at: [Link]
Sources
- 1. aifa.gov.it [aifa.gov.it]
- 2. FSRH CEU Statement: Response to new study by Roland et al (2024) | CoSRH [cosrh.org]
- 3. Use of progestins and risk of intracranial meningioma: national case-testimony study, Epi-share study published at BMJ Amavea [amavea.org]
- 4. Progesterone Receptor Expression in Meningiomas: Pathological and Prognostic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hormone Receptor Expression in Meningiomas: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ADR that result in revision of patient information - 2024-09-07 (1) [drugoffice.gov.hk]
- 8. Meeting highlights from the Pharmacovigilance Risk Assessment Committee (PRAC) 2-5 September 2024 | European Medicines Agency (EMA) [ema.europa.eu]
- 9. druginjurylaw.com [druginjurylaw.com]
- 10. dra.gov.pk [dra.gov.pk]
- 11. bmj.com [bmj.com]
- 12. press.psprings.co.uk [press.psprings.co.uk]
- 13. checkrare.com [checkrare.com]
- 14. Prolonged use of certain hormone drugs linked to increased brain tumour risk - BMJ Group [bmjgroup.com]
- 15. bmj.com [bmj.com]
